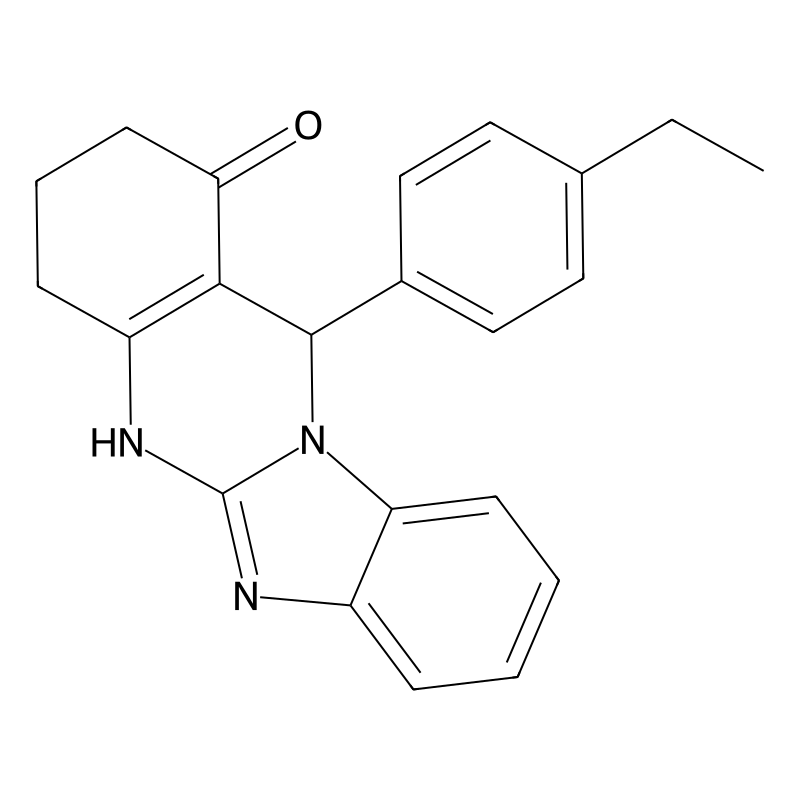12-(4-ethylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Kinase Inhibitors
Some tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones have been investigated for their ability to inhibit kinases, which are enzymes involved in various cellular processes. Kinase inhibition is a promising strategy for developing drugs for cancer and other diseases [].
Antimicrobial Activity
A few studies have reported that certain tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones exhibit antimicrobial activity against bacteria and fungi []. However, more research is needed to determine their efficacy and potential for development into antibiotics.
The compound 12-(4-ethylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a member of the benzimidazoquinazolinone family, characterized by a complex fused ring structure. Its molecular formula is with a molecular weight of approximately 336.43 g/mol. This compound features a tetrahydrobenzimidazole moiety that contributes to its biological properties and potential therapeutic applications.
- Nucleophilic substitutions: The nitrogen atoms in the benzimidazole structure can act as nucleophiles.
- Electrophilic aromatic substitution: The aromatic rings can react with electrophiles under suitable conditions.
- Reduction reactions: The presence of double bonds in the structure may allow for reduction to saturated derivatives.
Research indicates that compounds in the tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one class exhibit significant biological activities:
- Anticancer properties: Some studies suggest that these compounds can inhibit kinase activity, which is crucial for cancer cell proliferation and survival.
- Antimicrobial effects: Certain derivatives have shown activity against bacterial and fungal strains, indicating potential as antimicrobial agents.
- Cytotoxicity: Preliminary tests have indicated cytotoxic effects on various cancer cell lines, warranting further investigation into their mechanisms of action.
The synthesis of 12-(4-ethylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. Common methods include:
- Condensation reactions: Involving 2-aminobenzimidazole with appropriate aryl ketones or aldehydes.
- Cyclization processes: Utilizing cyclization agents to form the fused ring system.
- Reduction steps: To achieve the tetrahydro derivatives from precursors with double bonds.
Specific protocols may vary depending on the desired substituents and yield optimization.
This compound has potential applications in various fields:
- Pharmaceuticals: As a lead compound for developing new anticancer drugs due to its kinase inhibitory activity.
- Agriculture: Potential use as an antimicrobial agent in agricultural settings.
- Material Science: Exploration of its properties for incorporation into polymer matrices or coatings.
Interaction studies involving 12-(4-ethylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one focus on its binding affinity to biological targets such as:
- Kinases: Investigating the inhibition of specific kinases involved in cancer pathways.
- Enzymes: Testing interactions with enzymes that play roles in microbial resistance mechanisms.
Such studies are crucial for understanding the compound's therapeutic potential and safety profile.
Several compounds share structural similarities with 12-(4-ethylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 12-(4-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one | Methyl substitution enhances lipophilicity | |
| 3-(4-methoxyphenyl)-12-(3-pyridinyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one | Contains a pyridine ring; different biological activity profile | |
| 3,3-dimethyl-12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one | Chlorine substitution may influence biological activity |
Uniqueness
The uniqueness of 12-(4-ethylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one lies in its specific ethyl substitution on the phenyl ring which may enhance its pharmacokinetic properties compared to other derivatives. This modification could lead to improved bioavailability and selectivity against target enzymes or receptors.








